molecular formula C18H13N3O B12917212 3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine CAS No. 920984-05-0

3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine

Katalognummer: B12917212
CAS-Nummer: 920984-05-0
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: IIFYMCYKZXRLMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with phenyl groups attached at positions 3 and 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the desired isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine.

Industrial Production Methods

Industrial production methods for 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

920984-05-0

Molekularformel

C18H13N3O

Molekulargewicht

287.3 g/mol

IUPAC-Name

3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C18H13N3O/c19-18-16-15(11-14(20-18)12-7-3-1-4-8-12)22-21-17(16)13-9-5-2-6-10-13/h1-11H,(H2,19,20)

InChI-Schlüssel

IIFYMCYKZXRLMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=C2)ON=C3C4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.